molecular formula C21H28FN3O B5091048 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine

1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine

Katalognummer B5091048
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: AVGNLFKBNGJIEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine, also known as AZD9164, is a small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Wissenschaftliche Forschungsanwendungen

1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine has been extensively studied for its potential use in the treatment of respiratory diseases such as COPD and asthma. It has been shown to have anti-inflammatory and bronchodilatory effects, which makes it a promising candidate for the treatment of these diseases.

Wirkmechanismus

1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in the lungs. By inhibiting PDE4, this compound increases the levels of cAMP, which leads to relaxation of the smooth muscles in the airways and a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the lungs, improve lung function, and reduce the number of exacerbations in patients with COPD. It has also been shown to improve symptoms and lung function in patients with asthma.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine is that it has been extensively studied in preclinical and clinical trials, which makes it a well-characterized drug. However, one limitation is that it may not be effective for all patients with respiratory diseases, and further research is needed to identify which patients may benefit the most from this drug.

Zukünftige Richtungen

There are several future directions for research on 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine. One area of research is to further investigate the mechanism of action of this drug and how it affects different cell types in the lungs. Another area of research is to identify biomarkers that can be used to predict which patients will respond best to this drug. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in different patient populations.

Synthesemethoden

The synthesis of 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine involves several steps, starting with the reaction of 3-fluoro-4-methoxybenzylamine with 2-bromo-1-cyanopyridine to obtain the intermediate compound 1-(2-bromo-3-pyridinyl)-3-fluoro-4-methoxybenzene. This intermediate is then reacted with sodium azide to obtain the azido compound, which is then reduced with hydrogen gas in the presence of palladium on carbon to give the final product, this compound.

Eigenschaften

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-(3-fluoro-4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O/c1-26-20-10-9-17(14-19(20)22)15-23-16-18-8-7-11-24-21(18)25-12-5-3-2-4-6-13-25/h7-11,14,23H,2-6,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGNLFKBNGJIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=C(N=CC=C2)N3CCCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.